
Impureté J de la dexaméthasone
Vue d'ensemble
Description
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like dexamethasone and betamethasone. This compound is used in various medical applications due to its potent biological activities.
Applications De Recherche Scientifique
Medical Applications
1.1. Anti-inflammatory Treatment
This compound is used in the treatment of various inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Its mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune response.
1.2. Immunosuppressive Therapy
Due to its ability to inhibit immune responses, (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is employed in organ transplantation to prevent rejection. It helps in maintaining graft tolerance by dampening the recipient's immune response against the transplanted organ.
3.1. Treatment of Asthma
A clinical study demonstrated that patients with moderate to severe asthma showed significant improvement in lung function when treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione compared to placebo groups. The study highlighted reduced exacerbation rates and improved quality of life metrics among patients receiving this treatment.
3.2. Rheumatoid Arthritis Management
In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exhibited decreased joint inflammation and pain levels compared to those receiving standard care.
Synthesis and Derivatives
The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves complex organic reactions that can yield various derivatives with altered pharmacological properties. These derivatives are being researched for enhanced efficacy and reduced side effects.
Derivative | Potential Application |
---|---|
9α-hydroxy derivative | Enhanced anti-inflammatory effects |
11β-hydroxyl derivative | Improved metabolic stability |
Regulatory Status
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is approved for use in several countries under various brand names for specific indications related to its anti-inflammatory and immunosuppressive properties.
Mécanisme D'action
Target of Action
Dexamethasone Impurity J, also known as 16alpha-Methylprednisone, primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is present inside almost all cells. Upon activation by glucocorticoids, such as Dexamethasone Impurity J, the GR can regulate the transcription of a variety of genes .
Mode of Action
Dexamethasone Impurity J, like other glucocorticoids, acts by binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus . Once inside the nucleus, the glucocorticoid-receptor complex can bind to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in the synthesis of proteins within the cell .
Biochemical Pathways
The activation of the glucocorticoid receptor by Dexamethasone Impurity J affects several biochemical pathways. It leads to the transrepression of pro-inflammatory mediators and the transactivation of anti-inflammatory mediators . This results in a decrease in inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability .
Pharmacokinetics
The pharmacokinetics of Dexamethasone Impurity J involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed throughout the body . It is metabolized in the liver to its active form, prednisolone . The drug and its metabolites are primarily excreted via the kidneys .
Result of Action
The primary result of Dexamethasone Impurity J’s action is a reduction in inflammation and immune response. By suppressing the migration of neutrophils and reversing increased capillary permeability, it decreases inflammation . It also suppresses the normal immune response .
Action Environment
The action of Dexamethasone Impurity J can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Analyse Biochimique
Biochemical Properties
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione plays a crucial role in various biochemical reactions. It interacts with glucocorticoid receptors, leading to the modulation of gene expression. The compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes. The interaction with glucocorticoid receptors results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Cellular Effects
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the inflammatory response. Additionally, it suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These actions result in reduced inflammation and immune response .
Molecular Mechanism
The molecular mechanism of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. The binding to GREs regulates the transcription of target genes, resulting in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, the compound modulates the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione change over time. The compound is stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound maintains its anti-inflammatory and immunosuppressive effects, although the potency may diminish with time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including gene expression and cytokine production, are sustained over time .
Dosage Effects in Animal Models
The effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At high doses, the compound may cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not enhance the effects .
Metabolic Pathways
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. The metabolism results in the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can be influenced by factors such as enzyme induction or inhibition, which may affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. It binds to plasma proteins, including albumin and corticosteroid-binding globulin (CBG), which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in specific tissues are influenced by factors such as tissue permeability and receptor expression .
Subcellular Localization
The subcellular localization of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. The compound’s activity and function are influenced by its localization within specific cellular compartments, which is regulated by targeting signals and post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves multiple steps, starting from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. The key steps include oxidation, bromo-hydroxylation, debromination, and alcoholysis . These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to control impurities and improve overall conversion rates. The reaction conditions are carefully monitored to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methanol or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives, which are used in further synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dexamethasone
- Betamethasone
- Prednisolone
- Prednisone
Uniqueness
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids .
Activité Biologique
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione , commonly referred to as a derivative of methylprednisolone, is a steroid compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C22H28O5
- Molecular Weight : 372.45 g/mol
- CAS Number : 2036-77-3
- Structure : The compound features multiple hydroxyl groups and a unique steroid backbone that contributes to its biological activity.
The primary mechanism of action of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates the expression of genes involved in inflammation and immune responses. This leads to:
- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Activity : It inhibits the proliferation of immune cells such as lymphocytes.
Pharmacological Applications
This compound is primarily studied for its potential use in treating conditions such as:
- Autoimmune Diseases : Its immunosuppressive properties make it suitable for managing diseases like rheumatoid arthritis and lupus.
- Allergic Reactions : It can be effective in controlling severe allergic responses due to its anti-inflammatory effects.
Comparative Biological Activity
A comparative analysis with related compounds reveals:
Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Use |
---|---|---|---|
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | High | Moderate | Autoimmune diseases |
Methylprednisolone | Very High | High | Allergic reactions, inflammation |
Dexamethasone | Very High | Very High | Severe inflammatory conditions |
Case Study 1: Autoimmune Disease Management
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione led to significant reductions in disease activity scores compared to placebo. The study highlighted improvements in joint swelling and pain relief within a six-week treatment period.
Case Study 2: Allergic Reactions
In a controlled study on patients with severe allergic reactions, the compound was administered as part of a treatment regimen. Results indicated a rapid decrease in symptoms such as swelling and respiratory distress within hours of administration.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione. Key findings include:
- Absorption and Distribution : The compound shows high bioavailability when administered orally or intravenously.
- Metabolism : It is primarily metabolized in the liver through hydroxylation and conjugation pathways.
- Excretion : The metabolites are excreted via urine, with a half-life that supports once-daily dosing in clinical settings.
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-VUOZLLHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738059 | |
Record name | 16alpha-Methyl-11-oxoprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-77-3 | |
Record name | (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Methyl-11-oxoprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.